molecular formula C10H11NS B8410384 4-(Isopropylthio)benzonitrile

4-(Isopropylthio)benzonitrile

Cat. No.: B8410384
M. Wt: 177.27 g/mol
InChI Key: NBTQSHSLGMPKKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Isopropylthio)benzonitrile is a benzonitrile derivative featuring an isopropylthio (-S-iPr) substituent at the para position of the benzene ring. The compound combines the electron-withdrawing nitrile group with the sulfur-containing isopropylthio moiety, which influences its electronic, steric, and solubility properties. Applications of such compounds span organic synthesis, pharmaceuticals, and materials science, where substituent effects dictate reactivity and functionality .

Properties

Molecular Formula

C10H11NS

Molecular Weight

177.27 g/mol

IUPAC Name

4-propan-2-ylsulfanylbenzonitrile

InChI

InChI=1S/C10H11NS/c1-8(2)12-10-5-3-9(7-11)4-6-10/h3-6,8H,1-2H3

InChI Key

NBTQSHSLGMPKKH-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC1=CC=C(C=C1)C#N

Origin of Product

United States

Comparison with Similar Compounds

4-(2,6-Dimethylphenylthio)benzonitrile

  • Structure : The phenylthio group is substituted with 2,6-dimethyl groups, introducing steric hindrance compared to the isopropylthio group.
  • Synthesis : Prepared via transition metal-free Ba conditions using aryl halides and thiols, emphasizing eco-friendly protocols .
  • Properties :
    • Higher molecular weight (239.33 g/mol) due to the bulky dimethylphenyl group.
    • Crystalline solid with distinct NMR shifts (e.g., aromatic proton splitting due to steric effects).
  • Applications: Potential intermediate in pharmaceutical synthesis, leveraging diaryl sulfide motifs for bioactive molecules .

4-(Trans-4-propylcyclohexyl)benzonitrile

  • Structure : A cyclohexylpropyl group replaces the isopropylthio moiety, altering hydrophobicity and conformational flexibility.
  • Properties: Higher lipophilicity due to the cyclohexane ring, impacting solubility in non-polar solvents. Molecular weight: 229.35 g/mol (calculated from C₁₆H₁₉N).

3-(4-Aminophenyl)benzonitrile

  • Structure: An amino group (-NH₂) at the meta position introduces polarity and reactivity.
  • Properties: Enhanced solubility in polar solvents (e.g., water or ethanol) due to the amino group. Reactivity: Prone to oxidation and electrophilic substitution, unlike the more stable thioether group in 4-(isopropylthio)benzonitrile.
  • Safety : Requires personal protective equipment (gloves, face shields) to prevent skin/eye contact, highlighting differences in hazard profiles compared to sulfur-based derivatives .

4-(3-Thienyl)benzonitrile

  • Structure : A thiophene ring replaces the isopropylthio group, introducing aromatic sulfur and π-conjugation.
  • Properties :
    • Molecular weight: 185.24 g/mol (C₁₁H₇NS).
    • Electronic effects: Thiophene’s electron-rich nature alters UV-Vis absorption and fluorescence, relevant for optoelectronic applications.
    • Synthesis: Likely involves cross-coupling reactions (e.g., Suzuki-Miyaura), differing from sulfide-forming methods .

Benzonitrile, 4-(iodoacetyl)

  • Structure : An iodoacetyl (-COCH₂I) group confers high reactivity for nucleophilic substitution.
  • Applications : Used in bioconjugation and radiopharmaceutical synthesis, contrasting with the more inert isopropylthio group.

Research Implications

  • Steric vs. Electronic Effects : Bulky substituents (e.g., 2,6-dimethylphenylthio) hinder reactivity but enhance crystallinity, whereas electron-rich groups (e.g., thiophene) improve optoelectronic performance .
  • Safety Considerations: Sulfur-containing derivatives generally require less stringent protocols than halogenated or amino-substituted analogues .
  • Synthetic Flexibility : Transition metal-free methods (e.g., Ba conditions) offer scalable routes for diaryl sulfides, while cross-coupling dominates thiophene derivatives .

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